17alpha-Allyltestosterone

Description

Historical Context and Evolution of 17alpha-Substituted Steroid Research

The synthesis of 17alpha-allyltestosterone in 1936 occurred shortly after the initial isolation and synthesis of testosterone (B1683101) in 1935, a landmark achievement that opened the door to the chemical modification of steroid hormones. smolecule.com Early research into 17alpha-substituted steroids was largely driven by the goal of creating orally active androgens. The addition of an alkyl group, such as a methyl or ethyl group, at the C17α position was found to significantly enhance metabolic stability, allowing for oral administration. wikipedia.orgwikipedia.org This discovery led to the development of a range of 17α-alkylated anabolic-androgenic steroids (AAS). mdpi.com

However, it was soon discovered that the nature of the substituent at the 17α position had a profound impact on the biological activity of the resulting steroid. While smaller alkyl groups conferred oral bioavailability, extending the alkyl chain beyond an ethyl group was found to diminish or even abolish androgenic activity, sometimes converting the molecule into an antiandrogen. wikipedia.orgwikipedia.org The introduction of an allyl group, as seen in this compound, represented a key finding in these structure-activity relationship studies. wikipedia.org This modification was observed to reduce androgen receptor (AR) agonist activity. wikipedia.org

This line of research led to the development of other important steroidal compounds. For instance, this compound is the parent structure of two commercially available 19-nortestosterone progestins, allylestrenol (B1665242) and altrenogest. wikipedia.orgwikipedia.org These compounds are notable for exhibiting minimal androgenic effects. wikipedia.org The exploration of various substituents at the 17α position, including ethynyl (B1212043) and vinyl groups, further expanded the understanding of how structural modifications influence receptor binding and biological response, leading to the creation of steroids with a wide spectrum of activities, from potent androgens to antiandrogens and progestins. wikipedia.orgwikipedia.org

Academic Significance of this compound in Endocrine and Chemical Biology

The academic significance of this compound lies in its utility as a research tool to probe the intricate mechanisms of steroid hormone action and receptor interaction. Its distinct binding profile and biological activities provide valuable insights into the structure-function relationships of steroid receptors.

In the field of endocrine biology , this compound and its derivatives are instrumental in dissecting the complex signaling pathways of nuclear receptors. Research on its metabolite, 17α-allyl-19-nortestosterone, has provided detailed information on its relative affinities for various hormone receptors. smolecule.comwikipedia.org These studies help to elucidate how subtle changes in a steroid's structure can dramatically alter its interaction with the androgen receptor (AR), progesterone (B1679170) receptor (PR), and other related receptors. smolecule.comwikipedia.org This understanding is crucial for the design of more selective and potent therapeutic agents for a variety of endocrine-related conditions. The study of such compounds contributes to a deeper knowledge of the hypothalamic-pituitary-gonadal (HPG) axis and its regulation. biorxiv.orgelifesciences.org

In chemical biology , this compound serves as a scaffold for the synthesis of novel molecular probes and potential therapeutic agents. crick.ac.ukmpg.deucr.edu The allyl group at the 17α position offers a reactive handle for further chemical modifications, allowing for the creation of derivatives with altered properties. smolecule.com For example, researchers have synthesized conjugates of 17α-substituted testosterone derivatives with other molecules to investigate their potential in targeted drug delivery, particularly in the context of cancer therapy. nih.govresearchgate.netbmc-rm.org These studies, which explore how the structure of the steroid and any attached linker molecules affect cellular uptake and activity, are at the forefront of developing new strategies for treating hormone-dependent diseases. nih.govbmc-rm.org The synthesis and biological evaluation of such novel compounds continue to be an active area of research, pushing the boundaries of medicinal chemistry and our understanding of steroid biochemistry. nih.govacs.org

Research Findings on this compound and its Derivatives

Detailed research has been conducted to characterize the binding affinities and biological activities of this compound and its structurally related compounds. The data presented below is derived from various scientific studies and provides a quantitative look at how modifications to the steroid structure influence its interaction with key hormone receptors.

Table 1: Receptor Binding Affinity of 17alpha-Allyl-19-nortestosterone (a metabolite of Allylestrenol)

This table displays the relative binding affinity of 17α-allyl-19-nortestosterone to various receptors compared to reference hormones.

| Receptor | Relative Binding Affinity (%) | Reference Compound |

| Progesterone Receptor | 186 | Progesterone |

| Androgen Receptor | 4.5 | Testosterone |

| Glucocorticoid Receptor | 9.8 | Dexamethasone |

| Sex Hormone-Binding Globulin | 2.8 | Testosterone |

| Estrogen Receptor | <0.2 | Estradiol |

Data sourced from multiple studies. smolecule.comwikipedia.orgwikipedia.org

Table 2: Chemical Properties of this compound

This table outlines the key chemical identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-prop-2-enyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

| Molecular Formula | C22H32O2 |

| Molar Mass | 328.496 g·mol−1 |

| CAS Number | 98169-58-5 |

Data sourced from public chemical databases. wikipedia.org

Structure

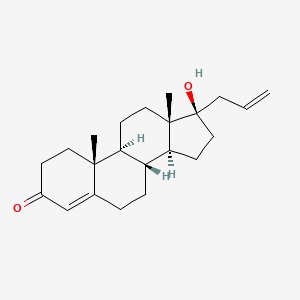

2D Structure

3D Structure

Properties

CAS No. |

98169-58-5 |

|---|---|

Molecular Formula |

C22H32O2 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-prop-2-enyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H32O2/c1-4-10-22(24)13-9-19-17-6-5-15-14-16(23)7-11-20(15,2)18(17)8-12-21(19,22)3/h4,14,17-19,24H,1,5-13H2,2-3H3/t17-,18+,19+,20+,21+,22+/m1/s1 |

InChI Key |

DFRQHISHXQPKMU-GUCLMQHLSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CC=C)O)C |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(CC=C)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 17alpha Allyltestosterone and Its Analogs

Stereoselective Synthesis of 17alpha-Allyltestosterone Scaffolds

The cornerstone of synthesizing this compound is the stereoselective introduction of the allyl group at the C17 position of a steroid nucleus. This is most commonly achieved through the nucleophilic addition of an allyl organometallic reagent to the 17-keto function of a suitable testosterone (B1683101) precursor.

The stereochemical outcome of this allylation is largely governed by the principles of the Cram-Felkin-Anh model. The steroid's inherent three-dimensional structure creates a sterically hindered β-face due to the presence of the angular methyl group at C18. Consequently, the incoming allyl nucleophile preferentially attacks from the less hindered α-face of the carbonyl group. smolecule.com This leads to the desired (17α) configuration of the newly formed hydroxyl group and the attached allyl substituent.

A typical procedure involves the use of allylmagnesium bromide, a Grignard reagent, which attacks the electrophilic C17 carbonyl carbon. escholarship.org The reaction is generally performed in an anhydrous ethereal solvent. The high diastereoselectivity of this reaction is crucial as the 17β-isomer is often considered a minor contaminant. smolecule.com

Design and Synthesis of this compound Derivatives

Building upon the core this compound scaffold, researchers have explored various derivatization strategies to create molecules with unique properties. These strategies include dimerization, conjugation to other bioactive molecules, and functionalization at various positions on the steroid ring.

Dimerization Strategies for this compound (e.g., C2-symmetric dimers, isomeric forms)

Dimerization has emerged as a powerful strategy to generate novel chemical entities with potentially enhanced biological activities. For this compound analogs, olefin metathesis has proven to be a particularly effective method for creating C2-symmetric dimers.

Interestingly, the synthesis of isomeric testosterone dimers has also been achieved. escholarship.org In some instances, reaction conditions intended to create a diene at the 7α-position for subsequent dimerization led to the partial epimerization of the 17β-hydroxyl group to a 17α-hydroxyl group. escholarship.org This unexpected side reaction provided a route to both 17α-OH and 17β-OH isomeric dimers, which were then assembled using a Hoveyda-Grubbs catalyst. escholarship.org

| Dimerization of 17α-Allyl Testosterone Precursor | |

| Reaction Type | Olefin Metathesis |

| Catalyst | 2nd Generation Hoveyda-Grubbs |

| Product | ((E)-17,17'-(but-2-ene-1,4-diyl))bis(androst-4-en-3-one-17β-ol) |

| Reported Yield | 58% |

| Reference | escholarship.org |

Synthesis of Conjugates and Hybrid Molecules Incorporating this compound Moieties

The conjugation of this compound to other molecules, such as cytotoxic agents, can produce hybrid molecules with targeted therapeutic potential. researchgate.netnih.gov The design of these conjugates involves a careful selection of the linker connecting the two molecular entities, which can be either cleavable or non-cleavable. nih.govbiosynth.com

The linker itself is a critical component, and various functionalities can be employed. Common linker types include:

Enzyme-cleavable linkers: Often containing dipeptide sequences (e.g., valine-citrulline) that are cleaved by specific enzymes like cathepsin B, which is overexpressed in some tumor environments. nih.gov

pH-sensitive linkers: Incorporating functionalities like hydrazones that are stable at physiological pH but are cleaved in the acidic environment of endosomes or lysosomes. biosynth.com

Reducible linkers: Utilizing disulfide bonds that are cleaved in the reducing intracellular environment. biosynth.com

Non-cleavable linkers: Such as thioethers, which result in the release of the drug with the linker and an amino acid attached after lysosomal degradation of the antibody. nih.gov

The synthesis of these conjugates often involves multi-step procedures, including the functionalization of the steroid and the drug, followed by the coupling reaction.

Functionalization and Modification at Peripheral Positions (e.g., 7alpha-position)

Modification of the this compound scaffold at peripheral positions, such as the 7α-position, can significantly influence the molecule's biological properties. The introduction of various functional groups at this position has been explored to modulate receptor affinity and pharmacokinetic profiles.

For instance, the introduction of a cyano group at the 7α-position of 19-nortestosterone derivatives has been achieved through the hydrocyanation of a 4,6-estradien-17β-ol-3-one intermediate using diethylaluminum cyanide. nih.gov This methodology could potentially be adapted for the 7α-functionalization of this compound. Such modifications can be part of a broader strategy to develop selective receptor ligands. nih.gov

The synthesis of 7α-allyltestosterone itself, often a precursor for further modifications, is a key transformation. escholarship.org This can be achieved through various synthetic routes, setting the stage for subsequent reactions like the Grubbs metathesis for dimerization or conjugation. researchgate.netresearchgate.net

Optimization of Reaction Pathways and Yields for Academic Scale Production

| Synthetic Sequence for C2-Symmetric Testosterone Dimer | |

| Starting Material | Testosterone |

| Number of Steps | 5 |

| Key Reactions | Protection, Oxidation, Allylation, Deprotection, Olefin Metathesis |

| Overall Yield | 28% |

| Reference | escholarship.orgnih.gov |

Purification is also a critical aspect of production. Flash column chromatography is a standard method for purifying this compound and its derivatives, effectively separating isomers and byproducts. smolecule.com The choice of solvents, such as hexane-acetone mixtures, is tailored to the polarity of the specific compound. smolecule.com

Continued efforts in methodological development, including the exploration of new catalysts and reaction conditions, are essential for further enhancing the efficiency and accessibility of these complex molecules for academic research.

Molecular Mechanisms of 17alpha Allyltestosterone Action and Receptor Biology

Androgen Receptor (AR) Binding Affinities and Allosteric Modulation Studies

17alpha-Allyltestosterone, also known as allylnortestosterone, is a synthetic progestin derived from nandrolone (B1676933) (19-nortestosterone). wikipedia.org Its interaction with the androgen receptor (AR) is a critical aspect of its biological activity.

In Vitro Receptor Binding Assay Methodologies

The binding affinity of this compound to the androgen receptor is determined through in vitro competitive binding assays. These assays typically utilize a radiolabeled androgen, such as [3H]-R1881, and a source of androgen receptors, which can be isolated from rat prostate cytosol or be a recombinant human AR. epa.govnih.gov The principle of the assay involves measuring the ability of the test compound, in this case, this compound, to displace the radiolabeled ligand from the receptor. By performing these experiments with increasing concentrations of the unlabeled compound, an IC50 value (the concentration at which 50% of the radiolabeled ligand is displaced) can be determined. This value is then used to calculate the relative binding affinity (RBA) compared to a reference androgen like testosterone (B1683101) or dihydrotestosterone (B1667394). nih.gov

Studies have shown that this compound has a relatively low affinity for the androgen receptor, approximately 4.5% of the affinity of testosterone. wikipedia.orgsmolecule.com This is in contrast to its significantly higher affinity for the progesterone (B1679170) receptor. wikipedia.orgsmolecule.com

Ligand-Induced Conformational Changes in Androgen Receptor

The binding of a ligand to the androgen receptor induces specific conformational changes that are crucial for its function as a transcription factor. nih.govnih.gov These changes can dictate whether the ligand acts as an agonist or an antagonist. Agonist binding typically promotes a conformation that facilitates the recruitment of coactivator proteins to the activation function-2 (AF-2) site, leading to transcriptional activation. nih.govfrontiersin.org Conversely, antagonists may induce a different conformation that prevents coactivator binding or even recruits corepressor proteins. frontiersin.org

Limited proteolysis studies have been instrumental in probing these different ligand-induced conformations. nih.govcapes.gov.br The binding of agonists leads to a distinct proteolytic pattern compared to the unoccupied receptor or antagonist-bound receptor, indicating a unique structural arrangement. nih.govcapes.gov.br While specific studies on the conformational changes induced by this compound are not detailed in the provided results, its low androgenic activity suggests that it may not efficiently induce the canonical agonist conformation of the AR. The bulkier 17alpha-allyl group, compared to the 17alpha-methyl group of methyltestosterone, could influence the final conformation of the ligand-binding domain. nih.govnih.gov

Investigation of Interactions with Other Steroid Hormone Receptors

Progesterone Receptor (PR): It displays a high affinity for the progesterone receptor, with a reported affinity that is 186% of that of progesterone itself. wikipedia.orgsmolecule.com This strong progestogenic activity is a defining characteristic of the compound. smolecule.com

Glucocorticoid Receptor (GR): The compound shows a notable affinity for the glucocorticoid receptor, which is 9.8% of the affinity of dexamethasone. wikipedia.orgsmolecule.com

Estrogen Receptor (ER): Its affinity for the estrogen receptor is very low, at less than 0.2% of the affinity of estradiol. wikipedia.org

Sex Hormone-Binding Globulin (SHBG): The affinity of this compound for SHBG is also low, at 2.8% of that of testosterone. wikipedia.orgsmolecule.com

This binding profile highlights that while this compound has some interaction with the androgen receptor, its primary activity is mediated through the progesterone receptor. smolecule.com

Interactive Data Table: Relative Binding Affinities of this compound

| Receptor/Binding Protein | Reference Compound | Relative Binding Affinity (%) |

| Androgen Receptor | Testosterone | 4.5 wikipedia.orgsmolecule.com |

| Progesterone Receptor | Progesterone | 186 wikipedia.orgsmolecule.com |

| Glucocorticoid Receptor | Dexamethasone | 9.8 wikipedia.orgsmolecule.com |

| Estrogen Receptor | Estradiol | <0.2 wikipedia.org |

| Sex Hormone-Binding Globulin | Testosterone | 2.8 wikipedia.orgsmolecule.com |

Computational Modeling of this compound-Receptor Complexes

Computational methods provide valuable insights into the molecular interactions between ligands and their receptors, helping to rationalize experimental findings and guide the design of new compounds.

Molecular Docking and Dynamics Simulations of Steroid-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. endocrine-abstracts.org For this compound, docking studies would involve placing the steroid into the ligand-binding pocket of the androgen receptor and other steroid receptors to predict its binding mode and estimate the binding affinity. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. researchgate.net

Structure-Based Ligand Design Principles

The principles of structure-based ligand design leverage the three-dimensional structure of the target receptor to design molecules with improved affinity and selectivity. frontiersin.orgnih.gov By understanding the structure of the androgen receptor's ligand-binding pocket, medicinal chemists can design modifications to existing ligands, like this compound, to enhance their interaction with the receptor or to alter their activity profile. For instance, knowledge of the receptor's topography could guide the design of derivatives with different substituents at the 17alpha position to either increase androgenic activity or to develop more potent antiandrogens. wikipedia.org The discovery of allosteric sites on the AR, distinct from the ligand-binding pocket, also opens new avenues for designing allosteric modulators that can fine-tune the receptor's activity. nih.gov

Enzymatic Biotransformations and Metabolic Profiling of 17alpha Allyltestosterone

In Vitro Enzyme Interaction and Inhibition Studies

The initial stages of metabolism for xenobiotics like 17alpha-Allyltestosterone are often dictated by their interactions with a superfamily of enzymes known as Cytochrome P450s. These interactions can range from simple substrate binding to complex inhibition patterns, which are crucial for understanding the compound's metabolic clearance and potential for drug-drug interactions.

Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I metabolism for a vast array of endogenous and exogenous compounds, including steroids. nih.gov The CYP3A4 isoform is particularly significant, as it is one of the most abundant P450s in the human liver and is responsible for the metabolism of a majority of clinically used drugs and steroids. researchgate.netdrugbank.com

While direct studies on this compound are limited, the interaction of its parent compound, testosterone (B1683101), with CYP3A4 is well-documented. CYP3A4 catalyzes the 6β-hydroxylation of testosterone, a primary metabolic pathway. researchgate.netdrugbank.com It is highly probable that this compound also serves as a substrate for CYP3A4. The presence of the 17α-allyl group may influence the binding affinity and orientation within the enzyme's active site, potentially leading to different hydroxylation patterns compared to testosterone.

Furthermore, other P450 enzymes, such as CYP17A1, play a pivotal role in steroidogenesis, mediating both 17α-hydroxylase and 17,20-lyase activities. nih.govnih.gov While primarily involved in the synthesis of endogenous androgens, the potential for interaction with synthetic steroids like this compound exists, possibly leading to inhibitory effects on natural hormone production. Studies on other 17-substituted steroids have shown potent inhibition of CYP17A1, suggesting a similar potential for this compound. nih.gov

The interaction patterns between substrates and CYP3A4 can be complex and substrate-dependent. nih.gov Research has shown that multiple substrates can bind to the CYP3A4 active site concurrently, leading to atypical kinetic profiles such as mutual inhibition, partial inhibition, or even activation. nih.gov Therefore, the interaction of this compound with CYP3A4 could be multifaceted, influencing not only its own metabolism but also that of other co-administered substances.

The characterization of enzyme kinetics provides quantitative measures of the affinity and metabolic turnover of a substrate or the potency of an inhibitor. Key parameters include the Michaelis-Menten constant (Kₘ), maximum reaction velocity (Vₘₐₓ), and the inhibition constant (Kᵢ).

| Enzyme | Substrate/Inhibitor | Kinetic Parameter | Reported Value Range | Type of Interaction |

|---|---|---|---|---|

| CYP3A4 | Dexamethasone | Kₘ | 23-26 µM | Substrate |

| CYP17A1 | Novel 17-Azolyl Steroids | IC₅₀ | 7-90 nM | Inhibitor |

| CYP17A1 | Novel 17-Azolyl Steroids | Kᵢ | 1.2-41 nM | Inhibitor |

Elucidation of Metabolic Pathways and Transformations in Biological Systems

Understanding the metabolic pathways of this compound is key to comprehending its biological activity and duration of action. This involves identifying the resultant metabolites and the enzymes responsible for their formation.

While the specific metabolic profile of this compound is not extensively detailed, inferences can be drawn from the metabolism of structurally analogous 17α-alkylated steroids, such as 17alpha-methyltestosterone. The biotransformation of these compounds typically involves two major types of reactions: hydroxylation and reduction. nih.gov

Common metabolic transformations for 17α-alkylated androgens include:

A-Ring Reduction: The 4-ene-3-one structure in the A-ring is susceptible to reduction, leading to various stereoisomers of 5α- and 5β-androstanediols.

Hydroxylation: Oxidation can occur at multiple positions on the steroid nucleus. Studies on 17alpha-methyltestosterone have identified hydroxylated metabolites at the C-6, C-7, C-15, and C-16 positions. nih.govmadbarn.com

17-Epimerization: Although less common, epimerization at the C-17 position can occur, altering the stereochemistry and biological activity of the steroid.

The allyl group itself may also be a target for metabolism, potentially undergoing oxidation or other modifications, leading to a unique set of metabolites distinct from other 17α-alkylated steroids.

| Metabolic Pathway | Potential Metabolite Structure | Source Compound Example |

|---|---|---|

| A-Ring Reduction | 17α-Allyl-5α-androstane-3α,17β-diol | 17α-Methyltestosterone |

| Hydroxylation | 6β-Hydroxy-17α-allyltestosterone | 17α-Methyltestosterone |

| Hydroxylation | 16-Hydroxy-17α-allyltestosterone | 17α-Methyltestosterone |

| Allyl Group Oxidation | (Structure with modified allyl group) | (Hypothetical) |

The biotransformation of this compound is mediated by a concert of Phase I and Phase II metabolic enzymes.

Phase I Enzymes: As discussed, Cytochrome P450 enzymes, particularly CYP3A4, are the likely catalysts for the initial oxidative metabolism (hydroxylation) of the steroid nucleus. Other CYP isoforms may also contribute to a lesser extent.

Phase II Enzymes: Following Phase I oxidation, or acting directly on the parent compound, Phase II enzymes catalyze conjugation reactions. Uridyl-glucuronosyltransferases (UGTs) are crucial in this regard. Studies on other 17α-alkylated steroids, like allyltrenbolone, show that glucuronidation of the 17β-hydroxyl group is a significant metabolic route. dshs-koeln.de The steric hindrance from the 17α-allyl group does not appear to prevent UGTs from accessing the hydroxyl group for conjugation. dshs-koeln.de Sulfotransferases (SULTs) may also play a role, catalyzing the formation of sulfate (B86663) conjugates.

Advanced Metabolic Modeling Approaches in Steroid Research

Predicting the metabolic fate of novel compounds is a significant challenge in pharmacology and toxicology. Advanced computational and in vitro modeling approaches are increasingly being employed in steroid research to address this.

In Vitro Models: The use of human liver microsomes, S9 fractions, and hepatocyte cell lines (e.g., HepG2) provides a reliable platform to study biotransformation routes. dshs-koeln.deresearchgate.net These systems contain the necessary enzymatic machinery to simulate hepatic metabolism and allow for the identification of metabolites in a controlled environment.

Recombinant Enzyme Systems: Cell systems overexpressing specific CYP enzymes (e.g., CYP3A4) can be used to pinpoint the exact enzymes responsible for particular metabolic steps. researchgate.net

Computational Modeling: Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations can predict the binding affinity of a steroid to a specific enzyme's active site. These models use the three-dimensional structure of the enzyme and the ligand to estimate the likelihood and nature of their interaction.

Metabolomics and Systems Biology: High-throughput analytical techniques, such as mass spectrometry, combined with bioinformatics tools, allow for comprehensive metabolic profiling. This "metabolomics" approach can identify a wide range of metabolites simultaneously and help construct detailed metabolic networks, providing a holistic view of a compound's biotransformation.

These advanced models are invaluable for predicting potential drug interactions, understanding inter-individual variability in metabolism, and guiding the design of new therapeutic agents with optimized metabolic profiles.

Structure Activity Relationship Sar Investigations of 17alpha Allyltestosterone Analogs

Correlative Studies between Molecular Structure and Biological Activity

The biological activity of testosterone (B1683101) analogs is intrinsically linked to their molecular architecture. The foundational structure for androgenic activity relies on the steroid nucleus, with specific functional groups being critical for receptor interaction. For androgens, the 3-keto group on the A-ring and the 17β-hydroxyl group on the D-ring are considered essential for significant binding to the androgen receptor (AR) and subsequent agonist activity. nih.gov

Modifications at the 17α-position are a common strategy to alter the pharmacological properties of testosterone. The primary purpose of adding a small alkyl group, such as a methyl or ethyl group, at this position is to sterically hinder the enzymatic oxidation of the adjacent 17β-hydroxyl group. nih.gov This modification significantly slows down hepatic metabolism, thereby increasing the compound's oral bioavailability and in vivo half-life. nih.gov For example, 17α-methyltestosterone exhibits a binding affinity and biological activity profile similar to that of testosterone but can be administered orally. nih.gov

However, the nature of the 17α-substituent is a delicate modulator of biological activity. While small alkyl groups are tolerated, increasing the length of the alkyl side chain generally leads to a decrease in androgenic activity. nih.gov An extended or bulkier group at the C17α position can significantly reduce androgen receptor agonist activity or even convert the steroid into an antiandrogen. wikipedia.org Specifically, the introduction of an allyl group (CH₂CH=CH₂) at the 17α-position, as seen in 17alpha-Allyltestosterone, is known to dramatically reduce AR agonist activity. wikipedia.org This is also observed in related structures like allylestrenol (B1665242) (17α-allyl-3-deketo-19-nortestosterone), where the extension of the C17α chain contributes to a loss of androgenicity. wikipedia.org

Table 1: Correlation of 17α-Substituent with Androgenic Activity This table is generated based on established SAR principles for testosterone analogs. Specific activity values can vary based on the assay system.

| 17α-Substituent | General Effect on Androgenic Activity | Rationale |

|---|---|---|

| -H (Testosterone) | High (Baseline) | Natural ligand for the androgen receptor. |

| -CH₃ (Methyl) | High | Provides oral bioavailability while maintaining receptor affinity. nih.gov |

| -CH₂CH₃ (Ethyl) | Moderate to High | Slightly bulkier than methyl, may slightly reduce affinity. wikipedia.org |

| -CH₂CH=CH₂ (Allyl) | Dramatically Reduced | Increased bulk and altered electronics reduce productive receptor binding. wikipedia.org |

| -CH₂CH₂CH₃ (Propyl) | Abolished / Antiandrogenic | Longer chain interferes with receptor activation, leading to antagonistic properties. wikipedia.orgwikipedia.org |

| -C≡CH (Ethynyl) | Greatly Reduced | Linear geometry and electronic properties alter receptor interaction. wikipedia.org |

Impact of Structural Modifications on Receptor Selectivity and Potency

The primary molecular target for this compound and related androgens is the androgen receptor (AR), a ligand-activated transcription factor that mediates the biological effects of hormones like testosterone and dihydrotestosterone (B1667394) (DHT). oup.com The potency of a testosterone analog is largely determined by its binding affinity for the AR and its ability to induce the conformational changes necessary for receptor activation.

Structural modifications, particularly at the 17α-position, directly impact this potency. As established, while 17α-methylation preserves potency, the introduction of the larger allyl group significantly diminishes AR agonist activity. nih.govwikipedia.org This reduction in potency is likely due to steric hindrance within the AR's ligand-binding pocket, which may interfere with the optimal positioning of the essential 17β-hydroxyl group and disrupt key hydrogen bonding interactions required for full receptor activation. nih.gov

Beyond modulating potency at the primary target, structural changes can also affect a compound's selectivity by introducing interactions with other receptors or enzymes. For instance, some testosterone analogs can interact with the aromatase enzyme, which converts androgens into estrogens. While testosterone is a natural substrate for aromatase, studies have shown that 17α-methyltestosterone is not aromatized but instead acts as a competitive inhibitor of the aromatase enzyme. nih.gov This suggests that other 17α-substituted androgens, potentially including this compound, could exhibit similar off-target activity, thereby influencing the local estrogen-to-androgen ratio in tissues. Furthermore, modifications to the steroid nucleus can introduce affinity for other steroid receptors, such as the progesterone (B1679170) receptor, which is a known characteristic of some 19-nortestosterone derivatives. wikipedia.org

Table 2: Effect of 17α-Substitution on Androgen Receptor (AR) Potency and Potential Off-Target Activity This table collates information on the functional outcomes of modifying the 17α-position of testosterone.

| Compound | 17α-Substituent | Relative AR Agonist Potency | Known/Potential Off-Target Activity |

|---|---|---|---|

| Testosterone | Hydrogen | High | Substrate for Aromatase and 5α-reductase. nih.gov |

| Methyltestosterone | Methyl | High | Competitive inhibitor of Aromatase. nih.gov |

| This compound | Allyl | Very Low | Potential for Aromatase inhibition (by analogy). |

| Ethisterone | Ethynyl (B1212043) | Low | Possesses progestogenic activity. |

| Topterone | Propyl | Antagonist | Acts as an antiandrogen. wikipedia.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their potency and receptor affinity.

For testosterone derivatives, QSAR studies have successfully developed models to predict androgen receptor binding affinity. ijlpr.com These models typically involve calculating a set of molecular descriptors for each compound in a series and then using statistical methods, like multiple linear regression, to find the best correlation with the observed biological activity. semanticscholar.org

Key molecular descriptors often found to be significant in QSAR models of steroidal compounds include:

Physicochemical Properties: Such as LogP (lipophilicity), which influences how the molecule partitions into biological membranes and interacts with hydrophobic pockets in the receptor. ijlpr.com

Topological Descriptors: These relate to molecular size, shape, and branching, such as shape and connectivity indices, which are crucial for how a steroid fits into the constrained space of a receptor's binding site. ijlpr.com

Quantum Chemical Descriptors: These include parameters derived from quantum mechanics, such as electronegativity, absolute hardness, heat of formation, and the energy of molecular orbitals (HOMO/LUMO). nih.govnih.gov These descriptors provide insight into the electronic aspects of the ligand-receptor interaction.

Stereochemical Influence on Biological Efficacy and Receptor Recognition

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is of paramount importance for the biological activity of steroids. The interaction between a steroid and its receptor is highly specific, akin to a key fitting into a lock, where a precise spatial orientation is required for effective binding and activation.

The steroid nucleus itself is a rigid structure with a distinct three-dimensional shape, and the orientation of its functional groups is critical. For androgens, the β-orientation of the hydroxyl group at the C17 position is essential for activity. uomustansiriyah.edu.iq This means the -OH group projects from the "top" face of the steroid molecule.

The introduction of a substituent at the C17 position creates a new stereocenter. The designation "17-alpha" specifies that the allyl group is attached to the "bottom" face of the steroid, opposite to the 17β-hydroxyl group. This specific α-orientation is what allows the substituent to effectively shield the 17β-hydroxyl from metabolic enzymes. nih.gov

However, this same stereochemical arrangement profoundly influences receptor recognition. The biological impact of stereochemistry at C17 has been dramatically illustrated in studies of other complex steroids. For example, in the synthesis of cortistatin A analogs, the natural compound with a β-oriented side chain at C17 is highly potent, whereas its synthetic 17-epi isomer (with an α-oriented side chain) is biologically inactive. nih.govnih.gov This demonstrates that a change in a single stereocenter can completely abolish biological function by preventing the molecule from adopting the correct conformation to bind effectively to its target. nih.govnih.gov

In the case of this compound, the alpha-oriented allyl group occupies a specific region within the androgen receptor's ligand-binding domain. Its presence and orientation can interfere with the conformational changes in the receptor that are required for the activation cascade, explaining the observed reduction in androgenic efficacy. nih.govwikipedia.org Therefore, the stereochemical configuration at C17 is a key determinant of both the pharmacokinetic properties (oral activity) and the pharmacodynamic profile (reduced receptor efficacy) of this compound.

Analytical Research Methodologies for 17alpha Allyltestosterone Analysis

Advanced Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation of 17alpha-Allyltestosterone from complex matrices, such as in research samples or during quality control of synthesized material. The choice of technique is often dictated by the sample's complexity and the analytical objective.

Ultra-High Performance Liquid Chromatography (UHPLC) for Separation

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a powerful tool for the analysis of anabolic androgenic steroids (AAS), including this compound. researchgate.net This technique offers significant advantages in terms of resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). researchgate.net For the separation of this compound, a reversed-phase UHPLC method is typically employed.

The separation is generally achieved on a C18 column, which provides excellent hydrophobic retention for the steroid backbone. bham.ac.uk A gradient elution is often preferred to achieve optimal separation from potential impurities or other structurally related steroids. The mobile phase commonly consists of a mixture of water (often with a small percentage of formic acid to improve peak shape and ionization efficiency in mass spectrometry) and an organic solvent such as acetonitrile or methanol. oup.comnih.gov The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute the more nonpolar compounds.

Detection is most commonly performed using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths. Given the α,β-unsaturated ketone chromophore in the A-ring of this compound, a strong UV absorbance is expected around 240-254 nm. oup.comtandfonline.com For more sensitive and selective detection, UHPLC can be coupled with tandem mass spectrometry (UHPLC-MS/MS), which provides both retention time and mass-to-charge ratio information, greatly enhancing the confidence in identification. researchgate.netbham.ac.uk

Interactive Table: Typical UHPLC Parameters for Steroid Analysis

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 5-95% B over several minutes |

| Flow Rate | 0.3 - 0.6 mL/min |

| Column Temperature | 30 - 45 °C |

| Detection | PDA (240-254 nm) or MS/MS |

| Injection Volume | 1 - 5 µL |

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of steroids. mdpi.com Due to the relatively low volatility of this compound, a derivatization step is typically required to convert the polar hydroxyl group at the C17 position into a more volatile and thermally stable derivative. nih.gov Common derivatizing agents for steroids include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which forms a trimethylsilyl (TMS) ether. nih.govresearchgate.net

The derivatized this compound is then introduced into the GC system, where it is vaporized and separated on a capillary column, typically with a non-polar stationary phase like a dimethylpolysiloxane. researchgate.net The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Following separation in the GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the derivatized molecule, allowing for its confident identification. nih.gov GC-MS offers high sensitivity and specificity and is particularly useful for identifying unknown steroids and their metabolites. researchgate.netresearchgate.net

Interactive Table: Typical GC-MS Parameters for Steroid Analysis

| Parameter | Typical Value/Condition |

| Derivatization | Trimethylsilylation (e.g., MSTFA) |

| Column | Capillary, non-polar (e.g., 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature ramp (e.g., 150 to 300 °C) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detection | Full scan or Selected Ion Monitoring (SIM) |

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. These methods provide detailed information about the molecule's atomic connectivity, three-dimensional structure, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including this compound. rsc.org Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to piece together the molecule's structure.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, characteristic signals would include those for the two angular methyl groups (C18 and C19), the vinyl protons of the allyl group, and the olefinic proton in the A-ring. rsc.orgchemicalbook.com The chemical shifts, coupling constants, and integration of these signals provide valuable structural information. mdpi.com The presence of the 17alpha-allyl group is expected to cause notable shifts in the signals of nearby protons, particularly those on the D-ring, when compared to testosterone (B1683101). researchgate.net

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. mdpi.com The spectrum of this compound would show distinct signals for the carbonyl and olefinic carbons in the A-ring, the carbons of the steroid backbone, and the three carbons of the allyl group. nih.govresearchgate.net Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the structure. researchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Features of this compound

| Feature | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C18-Methyl | ~0.8-1.0 | ~15-20 |

| C19-Methyl | ~1.1-1.3 | ~20-25 |

| C4-Olefinic H | ~5.7 | ~124 |

| C3-Carbonyl | - | ~200 |

| Allyl -CH= | ~5.8-6.0 | ~135 |

| Allyl =CH₂ | ~5.0-5.2 | ~117 |

| Allyl -CH₂- | ~2.2-2.5 | ~45 |

| C17-OH | Variable | ~82 |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a crucial tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.

When subjected to electron ionization (EI) in a GC-MS system, this compound (as its TMS derivative) would undergo characteristic fragmentation. The molecular ion peak (M⁺) would confirm the molecular weight of the derivatized compound. Key fragmentation pathways for steroids often involve the cleavage of the steroid rings and the loss of functional groups. nih.govfu-berlin.de For this compound, a prominent fragmentation would be the loss of the allyl group (a loss of 41 Da) through alpha-cleavage adjacent to the C17 hydroxyl group. nih.gov Other characteristic fragments would arise from the steroid backbone, providing further structural confirmation. researchgate.net

In LC-MS, softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used. These methods often result in a prominent protonated molecule [M+H]⁺, which directly provides the molecular weight of the underivatized compound. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the parent ion, yielding structurally informative product ions.

Interactive Table: Expected Key Mass Fragments of this compound (underivatized, EI-MS)

| m/z Value | Proposed Fragment Identity |

| 328 | Molecular Ion (M⁺) |

| 313 | [M - CH₃]⁺ |

| 310 | [M - H₂O]⁺ |

| 287 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 269 | [M - C₃H₅ - H₂O]⁺ |

| 124 | Fragment containing A and B rings |

UV-Vis Spectroscopy for Concentration and Interaction Studies

UV-Vis spectroscopy is a straightforward and valuable technique for the quantification of this compound and for studying its interactions with other molecules. The α,β-unsaturated ketone moiety in the A-ring of the steroid is a strong chromophore that absorbs ultraviolet light. nih.gov

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol or methanol, is expected to exhibit a maximum absorbance (λmax) at approximately 240 nm, which is characteristic of the androst-4-en-3-one structure. researchgate.net According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the compound in the solution. This relationship allows for the development of a simple and rapid method for quantifying this compound, provided there are no interfering substances that absorb at the same wavelength. rsc.org

This technique is also useful in monitoring reactions or binding studies. Changes in the UV-Vis spectrum, such as a shift in the λmax or a change in molar absorptivity, can indicate structural modifications or interactions with other molecules, such as proteins or DNA. oup.comnih.gov

Interactive Table: UV-Vis Spectroscopic Properties of this compound

| Parameter | Expected Value |

| λmax | ~240 nm |

| Chromophore | α,β-Unsaturated Ketone (Androst-4-en-3-one) |

| Solvent | Ethanol or Methanol |

| Application | Quantitative analysis, interaction studies |

Development of Specialized Sample Preparation Protocols for Biological Matrices

The accurate determination of this compound in biological matrices such as urine, blood, and tissues is contingent upon effective sample preparation. Biological samples are complex mixtures, and their direct analysis is often incompatible with sensitive analytical instrumentation. Therefore, robust and selective sample preparation protocols are essential to remove interfering substances, concentrate the analyte of interest, and ensure the reliability of analytical results. The primary goals of sample preparation for this compound analysis are to isolate the compound from the matrix, minimize matrix effects, and enhance detection sensitivity.

Commonly employed techniques for the extraction and purification of steroids from biological samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). thermofisher.com These methods are often used in combination to achieve the desired level of sample purity.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the separation of analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For steroids like this compound, which are moderately polar, a variety of organic solvents can be utilized for extraction.

A typical LLE protocol for the extraction of a steroid from a urine sample might involve the following steps:

pH adjustment of the urine sample to optimize the extraction efficiency.

Addition of a water-immiscible organic solvent such as ethyl acetate or a mixture of hexane and ethyl acetate.

Vigorous mixing to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

Separation of the two phases, often by centrifugation.

Collection of the organic layer containing the analyte.

Evaporation of the solvent and reconstitution of the residue in a solvent compatible with the analytical instrument.

The choice of extraction solvent is critical and is determined by the polarity of the target analyte. For instance, a study on the determination of 17α-methyltestosterone in aquatic products optimized LLE using ethyl acetate and n-hexane. researchgate.net

Solid-Phase Extraction (SPE) is a more selective and efficient sample preparation technique compared to LLE. thermofisher.com It utilizes a solid sorbent material packed in a cartridge or a well plate to retain the analyte of interest from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent. SPE offers several advantages, including higher recovery rates, reduced solvent consumption, and the potential for automation. thermofisher.com

For the extraction of this compound, a reversed-phase SPE sorbent such as C18 (octadecyl-bonded silica) would be appropriate, given the nonpolar nature of the steroid backbone with a moderately polar functional group.

A general SPE procedure for extracting this compound from a biological fluid would involve these key steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water or a buffer to activate the sorbent. youtube.com

Loading: The pre-treated biological sample is passed through the cartridge, and the analyte adsorbs to the sorbent. youtube.com

Washing: The cartridge is washed with a solvent or a mixture of solvents to remove interfering substances that are less strongly retained than the analyte. thermofisher.com

Elution: The analyte is eluted from the sorbent with a small volume of a strong organic solvent (e.g., methanol or acetonitrile). youtube.com

The selection of appropriate solvents for each step is crucial for the success of the SPE method and needs to be optimized for the specific analyte and matrix.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid sorbent |

| Selectivity | Lower | Higher |

| Solvent Consumption | High | Low |

| Automation Potential | Limited | High |

| Common Solvents | Ethyl acetate, n-hexane, diethyl ether | Methanol, acetonitrile, water |

| Common Sorbents | Not applicable | C18, C8 |

Chemometric Approaches in Data Analysis and Method Validation

Chemometrics involves the application of mathematical and statistical methods to chemical data. In the context of this compound analysis, chemometric approaches can be invaluable for data analysis, method development, and validation, ensuring the quality and reliability of the analytical results.

Data Analysis: High-throughput analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) can generate large and complex datasets. Chemometric tools can be employed to extract meaningful information from this data. For instance, multivariate calibration methods like Principal Component Regression (PCR) and Partial Least Squares (PLS) regression can be used to build predictive models for the quantification of this compound, especially in the presence of complex matrix effects.

Method Validation: Method validation is a critical process to demonstrate that an analytical method is suitable for its intended purpose. Chemometrics can provide a structured and statistically sound framework for validating analytical methods for this compound determination. Key validation parameters that can be assessed using chemometric approaches include:

Linearity and Range: Evaluating the linear relationship between the analyte concentration and the instrument response.

Accuracy and Precision: Assessing the closeness of the measured value to the true value and the degree of scatter between a series of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Selectivity and Specificity: Ensuring the method can unequivocally measure the analyte in the presence of other components.

Robustness: Evaluating the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

One chemometric approach to method validation is the use of design of experiments (DoE). DoE allows for the systematic variation of multiple experimental factors simultaneously to identify the optimal conditions and to assess the robustness of the method. For example, a factorial design could be used to study the effect of factors such as pH, extraction solvent composition, and elution flow rate on the recovery of this compound in an SPE method.

Furthermore, statistical tests and regression analysis are fundamental chemometric tools used throughout the validation process to provide a quantitative measure of the method's performance. researchgate.net The application of these approaches ensures that the analytical methods for this compound are not only accurate and precise but also robust and reliable for routine use.

| Validation Parameter | Chemometric Tool/Approach | Purpose |

| Linearity | Linear Regression Analysis | To model the relationship between concentration and response and assess the goodness of fit. |

| Accuracy/Precision | Analysis of Variance (ANOVA) | To statistically compare results and determine sources of variability. |

| Robustness | Design of Experiments (DoE) | To systematically investigate the effect of multiple parameters on method performance. |

| Selectivity | Multivariate Data Analysis (e.g., PCA) | To resolve co-eluting peaks and assess the purity of the analytical signal. |

| LOD/LOQ | Calibration-based methods | To estimate the detection and quantification limits based on the calibration curve parameters. |

Emerging Research Avenues and Methodological Innovations

Novel Synthetic Strategies for Complex 17alpha-Allyltestosterone Conjugates

The development of sophisticated synthetic methodologies is critical for creating complex conjugates of this compound, which are instrumental in elucidating its biological functions and potential therapeutic applications. Modern synthetic strategies are increasingly focused on achieving high selectivity and efficiency, often drawing inspiration from bio-catalysis and employing novel catalytic systems.

One promising approach involves chemoenzymatic strategies , which combine the flexibility of chemical synthesis with the high regio- and stereo-selectivity of biocatalysis. nih.gov This hybrid methodology allows for the precise modification of the steroid scaffold, enabling the introduction of functionalities at specific positions that are challenging to achieve through purely chemical means. For instance, enzymes can be employed to introduce hydroxyl groups or other functionalities that can then serve as handles for further chemical conjugation.

Late-stage C-H oxidation has emerged as a powerful tool for the direct functionalization of the steroid skeleton. nih.gov This method allows for the introduction of atoms like oxygen into C-H bonds, which are typically unreactive, in the later stages of a synthetic sequence. This avoids the need for lengthy protecting group manipulations and opens up new possibilities for creating diverse analogs of this compound.

Furthermore, the synthesis of steroidal bioconjugates represents a significant area of research. acs.orgnih.gov These conjugates link the steroid molecule to other bioactive moieties, such as peptides, cytotoxic agents, or fluorescent tags. The fundamental concept of bioconjugation involves the covalent attachment of two molecules to form a complex structure with potentially enhanced or novel properties. acs.org For example, a bioconjugate of 7α-allyl testosterone (B1683101) (a positional isomer of this compound) with chlorambucil (B1668637) has been developed to increase the selectivity of the alkylating agent towards hormone-dependent prostate cancer. While the 3-keto and 17-hydroxy groups are crucial for androgen receptor interaction, other positions on the steroid skeleton can be utilized for conjugation.

The following table summarizes some of the novel synthetic strategies being explored for the creation of complex steroid conjugates:

| Synthetic Strategy | Description | Potential Advantages |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic reactions to achieve high selectivity. nih.gov | High regio- and stereoselectivity, milder reaction conditions. |

| Late-Stage C-H Oxidation | Direct functionalization of C-H bonds in the steroid core. nih.gov | Increased synthetic efficiency, access to novel analogs. |

| Bioconjugation | Covalent linking of the steroid to other bioactive molecules. acs.org | Targeted delivery, synergistic effects, creation of molecular probes. |

| Click Chemistry | A class of highly efficient and specific reactions for joining molecular building blocks. | High yields, simple reaction conditions, broad applicability in creating diverse conjugates. |

These advanced synthetic methods are crucial for generating a diverse library of this compound conjugates, which are essential for detailed structure-activity relationship (SAR) studies and for developing new tools to probe the steroid's biological targets.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing our understanding of the multifaceted biological effects of steroids. nih.gov These high-throughput approaches provide a global view of the molecular changes induced by this compound, moving beyond the study of single targets to a more holistic, systems-level perspective.

Genomic and transcriptomic studies can identify genes and gene networks that are regulated by this compound. By analyzing changes in messenger RNA (mRNA) expression levels across the entire genome, researchers can uncover the signaling pathways and cellular processes that are modulated by this compound. This can provide insights into its mechanism of action and potential off-target effects.

Proteomics , the large-scale study of proteins, allows for the identification and quantification of proteins whose expression or post-translational modification state is altered in response to this compound treatment. This can reveal the downstream effectors of the steroid's action and help to build a more complete picture of its cellular impact.

Metabolomics , and more specifically "steroidomics" , focuses on the comprehensive analysis of the steroid metabolome. researchgate.net This approach can be used to track the metabolic fate of this compound, identifying its metabolites and understanding how it influences the broader steroid biosynthesis and metabolism pathways. researchgate.net Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools in steroidomics. researchgate.net

The integration of these different omics datasets provides a powerful strategy for a comprehensive mechanistic understanding. For example, by combining transcriptomic and proteomic data, researchers can correlate changes in gene expression with corresponding changes in protein levels, providing stronger evidence for the involvement of specific pathways.

The following table outlines the key contributions of different omics technologies to the study of this compound:

| Omics Technology | Key Information Provided | Potential Applications in this compound Research |

| Genomics | Identifies genetic variations that may influence response to the compound. | Understanding inter-individual variability in efficacy and side effects. |

| Transcriptomics | Measures changes in gene expression levels. | Elucidating signaling pathways and identifying downstream target genes. |

| Proteomics | Quantifies changes in protein expression and post-translational modifications. | Identifying protein effectors and building interaction networks. |

| Metabolomics (Steroidomics) | Characterizes the complete set of metabolites, including steroid profiles. researchgate.net | Tracking metabolic pathways, identifying biomarkers of exposure and effect. researchgate.net |

By embracing a multi-omics approach, researchers can move towards a more complete and integrated understanding of the biological consequences of this compound exposure, paving the way for more informed predictions of its physiological roles.

Advancements in In Silico Modeling for Predictive Research in Steroid Chemistry

In silico modeling and computational chemistry have become indispensable tools in modern steroid research, offering a rapid and cost-effective means to predict the biological activities and physicochemical properties of compounds like this compound. These computational approaches complement experimental studies by providing detailed insights at the molecular level.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be used to predict the receptor binding affinity of novel this compound derivatives based on their structural features. nih.gov These models are built using a training set of compounds with known activities and can then be used to screen virtual libraries of new compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing.

Molecular docking is another powerful in silico method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique can be used to simulate the interaction of this compound with its target receptors, providing insights into the key amino acid residues involved in binding and helping to explain the structural basis of its activity.

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of molecules over time. uky.edu These simulations can be used to study the conformational changes that occur in a receptor upon binding of this compound and to assess the stability of the ligand-receptor complex. uky.edu This information is crucial for understanding the mechanism of receptor activation and for the rational design of new modulators.

The table below highlights key in silico modeling techniques and their applications in steroid chemistry:

| In Silico Technique | Description | Application in this compound Research |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. nih.gov | Predicting receptor binding affinity of new derivatives. nih.gov |

| Molecular Docking | Predicts the binding orientation of a ligand to a receptor. | Understanding the molecular basis of receptor interaction. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. uky.edu | Assessing the stability of the ligand-receptor complex and studying conformational changes. uky.edu |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Designing new molecules with improved activity and selectivity. |

These computational tools are not only accelerating the pace of discovery in steroid chemistry but are also contributing to a more rational and targeted approach to the design of new molecules with desired biological properties.

Development of High-Throughput Screening Assays for Receptor and Enzyme Interactions

The development of high-throughput screening (HTS) assays has revolutionized the process of identifying and characterizing molecules that interact with biological targets such as receptors and enzymes. These assays allow for the rapid screening of large libraries of compounds, significantly accelerating the discovery of new modulators of steroid action.

Receptor binding assays are a cornerstone of HTS for steroid-like molecules. These assays are designed to measure the ability of a test compound to compete with a known radiolabeled or fluorescently labeled ligand for binding to a specific receptor, such as the androgen receptor. A generic high-throughput bioaffinity liquid chromatography-mass spectrometry (BioMS) approach has been developed for the screening and identification of known and unknown steroids that bind to sex hormone-binding globulin (SHBG). acs.org This method uses a competitive inhibition binding assay to identify compounds that can displace a stable isotope-labeled testosterone from SHBG. acs.org

Cell-based reporter gene assays are another powerful HTS tool. In these assays, cells are engineered to express a receptor of interest and a reporter gene (e.g., luciferase) whose expression is controlled by a hormone-responsive element. When a compound activates the receptor, it triggers the expression of the reporter gene, which can be easily measured. This type of assay provides a functional readout of receptor activation or inhibition.

For studying the interaction of this compound with enzymes involved in steroid metabolism, enzyme inhibition assays are employed. These assays measure the ability of a compound to inhibit the activity of a specific enzyme, such as those in the cytochrome P450 family. nih.gov High-throughput versions of these assays often utilize fluorescent or luminescent substrates that produce a detectable signal upon enzymatic conversion.

The table below summarizes various HTS assay formats relevant to the study of this compound:

| Assay Type | Principle | Application |

| Competitive Binding Assays | Measures the displacement of a labeled ligand from a receptor. acs.org | Determining receptor binding affinity. |

| Cell-Based Reporter Gene Assays | Measures the transcriptional activation of a reporter gene by a nuclear receptor. | Assessing functional receptor agonism or antagonism. |

| Enzyme Inhibition Assays | Measures the reduction in the rate of an enzyme-catalyzed reaction. nih.gov | Identifying inhibitors of steroidogenic or metabolizing enzymes. nih.gov |

| High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure multiple cellular parameters. | Assessing complex cellular responses to compound treatment. |

The continuous development of more sensitive, robust, and cost-effective HTS assays is crucial for advancing our understanding of the biological activities of this compound and for the discovery of novel compounds with therapeutic potential.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 17alpha-Allyltestosterone in biological samples, and how do they address matrix interference?

- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For example, solid-phase extraction (SPE) is used to isolate the compound from serum or plasma, followed by derivatization to enhance ionization efficiency . ELISA kits (e.g., for structurally similar steroids like testosterone) may also be adapted but require validation to confirm cross-reactivity and minimize false positives caused by matrix effects .

Q. How can researchers validate the purity of synthesized this compound, and what thresholds are acceptable for in vitro studies?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Purity should exceed 95% as determined by HPLC with UV detection at 240 nm (optimal for conjugated dienes in steroid backbones) . Impurities exceeding 5% may confound mechanistic studies, particularly in receptor-binding assays .

Q. What in vivo models are suitable for studying the androgenic activity of this compound, and how do dosing protocols vary across species?

- Methodology : Rodent models (e.g., castrated rats) are standard for assessing androgenic effects via organ weight changes (e.g., seminal vesicles). Subcutaneous dosing at 0.1–5 mg/kg/day for 7–14 days is typical, but species-specific metabolism (e.g., cytochrome P450 activity in mice vs. rats) must be controlled . Parallel in vitro assays (e.g., AR reporter gene assays in HEK293 cells) validate receptor-specific activity .

Advanced Research Questions

Q. How can conflicting data on this compound’s partial agonism/antagonism at androgen receptors (AR) be resolved?

- Methodology : Contradictions often arise from cell-line-specific AR isoforms or co-activator proteins. Researchers should:

- Compare results across multiple cell lines (e.g., LNCaP vs. PC3 cells) .

- Use competitive binding assays with radiolabeled ligands (e.g., ³H-R1881) to measure binding affinity (Ki) under standardized conditions .

- Perform molecular dynamics simulations to predict structural interactions between this compound and AR ligand-binding domains .

Q. What strategies optimize the stereoselective synthesis of this compound to minimize epimerization at C17?

- Methodology : Key steps include:

- Bromination at C16α followed by controlled alkaline hydrolysis to preserve the 17α-allyl group .

- Use of chiral catalysts (e.g., Pd-based) in allylation reactions to enhance stereochemical fidelity.

- Low-temperature (−20°C) reaction conditions to prevent thermal epimerization, with progress monitored via thin-layer chromatography (TLC) .

Q. How do metabolic pathways of this compound differ between hepatic and extrahepatic tissues, and what are the implications for tissue-specific activity?

- Methodology :

- In vitro : Incubate the compound with microsomes from liver, prostate, or adipose tissue, quantifying metabolites via LC-MS. For example, liver microsomes predominantly hydroxylate the allyl group, whereas prostate tissue favors 5α-reduction .

- In vivo : Use isotope-labeled this compound (e.g., deuterated at C19) to track tissue distribution via accelerator mass spectrometry (AMS) .

Data Interpretation and Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values for this compound across different AR antagonism assays?

- Root Causes : Variability may stem from assay conditions (e.g., serum-free vs. serum-containing media altering ligand bioavailability) or differences in AR splice variants.

- Resolution :

- Standardize assay protocols (e.g., use charcoal-stripped serum to minimize endogenous steroid interference) .

- Report IC50 values with 95% confidence intervals and normalize to a reference antagonist (e.g., flutamide) .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound studies, particularly when using commercial antibodies or assay kits?

- Best Practices :

- Validate antibodies via Western blotting with knockout controls .

- Include batch-specific kit controls (e.g., inter-assay CV < 15%) and report lot numbers .

- Share raw data (e.g., chromatograms, dose-response curves) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.